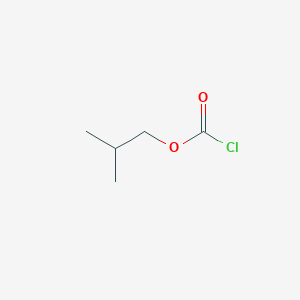

Isobutyl chloroformate

Cat. No. B042661

Key on ui cas rn:

543-27-1

M. Wt: 136.58 g/mol

InChI Key: YOETUEMZNOLGDB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05736518

Procedure details

A suspension of 1.500 g (5.04 mmoles) of N-benzyloxycarbonyl-(S)-(-)-indoline-2-carboxylic acid (abbreviation Z-(S)-DhioH, prepared from (S)-(-)-indoline-2-carboxylic acid (Aldrich) according to the method of Wunsch [E. Wunsch, W. Graf, O. Keller, W, Keller, G. Wersin: Synthesis, (11), 958 (1986)]) in 80 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.680 ml (5.20 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (5.26 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes. A solution, precooled to approximately -15° C. for 30 minutes, of 1.840 g (5.00 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.560 ml (5.08 mmoles) of NMM in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature of the bath free to rise to room temperature. After approximately 5 hours of reaction, the white precipitate was then filtered away and washed with a little CH2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant white precipitate which, after several hours at rest in a cold chamber, was filtered, discarding the organic solution. The residual solid was left for 24 hours under vacuum on P2O5. 2.440 g (79.9%) of an analytically pure white solid were recovered.

Quantity

1.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:8][C:9]([N:11]1[C:19]2C(=CC=C[CH:18]=2)C[C@H:12]1[C:20]([OH:22])=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1C2C(=CC=CC=2)C[C@H]1C(O)=O.C(Cl)[Cl:36]>>[CH2:1]([O:8][C:9]([Cl:36])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:9][N:11]1[CH2:12][CH2:20][O:22][CH2:18][CH2:19]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC2=CC=CC=C12)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1[C@@H](CC2=CC=CC=C12)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought under argon atmosphere to a temperature of approximately -20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On stabilization of the temperature, the following were added in quick succession

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)OC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.2 mmol | |

| AMOUNT: VOLUME | 0.68 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCOCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.26 mmol | |

| AMOUNT: VOLUME | 0.58 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |